7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid
Overview
Description
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid is a heterocyclic compound with the molecular formula C7H4N4O5 It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its hydroxyl and carboxylic acid groups play a crucial role in binding to target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid
- 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pteridinecarboxylic acid
Uniqueness
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups
Biological Activity
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid (commonly referred to as 7-Hydroxy-DTPCA) is a pteridine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pteridines that are known for various pharmacological properties. Understanding the biological activity of 7-Hydroxy-DTPCA is crucial for its application in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The chemical structure of 7-Hydroxy-DTPCA can be represented by the following molecular formula:
- Chemical Formula : C7H6N2O5
- Molecular Weight : 198.13 g/mol
- CAS Number : Not widely reported
The compound features a hydroxyl group and two carbonyl groups, contributing to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that 7-Hydroxy-DTPCA exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of Maryland demonstrated that the compound inhibited the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. The mechanism of action appears to involve disruption of bacterial metabolic pathways, particularly those involving pteridine metabolism .
Antioxidant Activity
The antioxidant capacity of 7-Hydroxy-DTPCA has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of hydroxyl groups which can donate electrons to neutralize free radicals .
Enzyme Inhibition
7-Hydroxy-DTPCA has been shown to act as an inhibitor for certain enzymes involved in metabolic processes. Specifically, it inhibits dihydrodipicolinate reductase (DapB), an enzyme crucial for lysine biosynthesis in bacteria. This inhibition can lead to growth suppression in bacterial cultures, highlighting its potential as an antibiotic agent .
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, 7-Hydroxy-DTPCA was tested against E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial properties. The study concluded that this compound could serve as a lead for developing new antibiotics .
Study 2: Antioxidant Potential
Another study focused on the antioxidant effects of 7-Hydroxy-DTPCA in cellular models exposed to oxidative stress. The compound significantly reduced markers of oxidative damage in human fibroblast cells, suggesting its protective role against cellular damage induced by reactive oxygen species (ROS) .
Data Summary Table
Properties
IUPAC Name |
2,4,7-trioxo-1,8-dihydropteridine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O5/c12-4-1-3(10-7(16)11-4)9-5(13)2(8-1)6(14)15/h(H,14,15)(H3,9,10,11,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMIKBNWMSDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)C(=N1)C(=O)O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180788 | |
Record name | 1,2,3,4,7,8-Hexahydro-2,4,7-trioxo-6-pteridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33744-31-9 | |
Record name | 1,2,3,4,7,8-Hexahydro-2,4,7-trioxo-6-pteridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33744-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,7,8-Hexahydro-2,4,7-trioxo-6-pteridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.